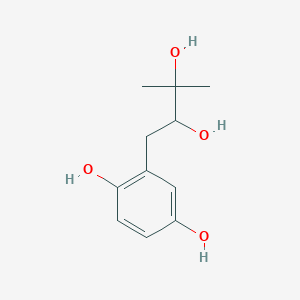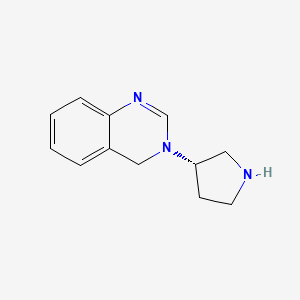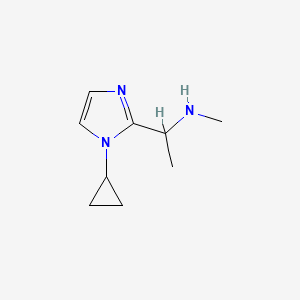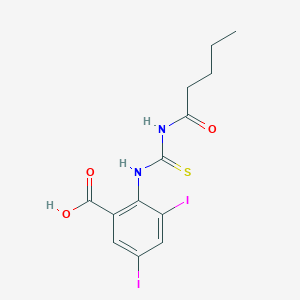
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid is a complex organic compound characterized by the presence of iodine atoms and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from a benzoic acid derivative. The introduction of iodine atoms at the 3 and 5 positions can be achieved through iodination reactions using iodine or iodine monochloride. The pentanoylcarbamothioylamino group is introduced through a series of reactions involving the formation of an amide bond and subsequent thioylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination and amide formation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and functional groups present in the compound can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but lacks the pentanoylcarbamothioylamino group.
2-Hydroxy-3,5-diiodobenzoic acid: Another related compound with hydroxyl and iodine groups.
Properties
CAS No. |
586391-25-5 |
|---|---|
Molecular Formula |
C13H14I2N2O3S |
Molecular Weight |
532.14 g/mol |
IUPAC Name |
3,5-diiodo-2-(pentanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H14I2N2O3S/c1-2-3-4-10(18)16-13(21)17-11-8(12(19)20)5-7(14)6-9(11)15/h5-6H,2-4H2,1H3,(H,19,20)(H2,16,17,18,21) |
InChI Key |
KDBZMYPNYGSOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=C(C=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


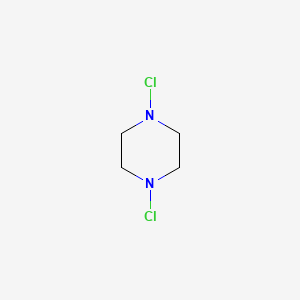
![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)


![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)



